![molecular formula C22H23Cl2NO2 B14406589 1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid CAS No. 85375-97-9](/img/structure/B14406589.png)
1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring and two chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of piperidine and pyridine, followed by refluxing and subsequent purification . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug development for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-3-buten-2-one: Shares structural similarities but lacks the piperidine ring.
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride: Contains piperazine rings instead of piperidine.
Bis(4-chlorophenyl)sulfone: Similar aromatic structure but different functional groups.
Uniqueness
1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid is unique due to its combination of a piperidine ring with two chlorophenyl groups, providing distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
85375-97-9 |
|---|---|
Fórmula molecular |
C22H23Cl2NO2 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
1-[4,4-bis(4-chlorophenyl)but-3-enyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C22H23Cl2NO2/c23-19-9-5-16(6-10-19)21(17-7-11-20(24)12-8-17)4-2-14-25-13-1-3-18(15-25)22(26)27/h4-12,18H,1-3,13-15H2,(H,26,27) |
Clave InChI |
JUHCXPPMYGKRKL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


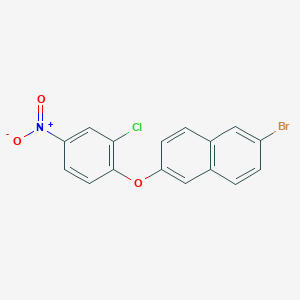
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)



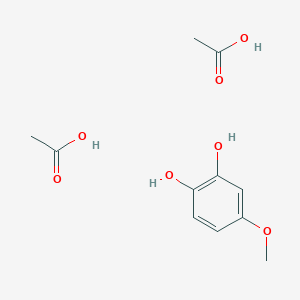

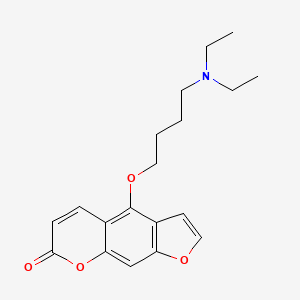
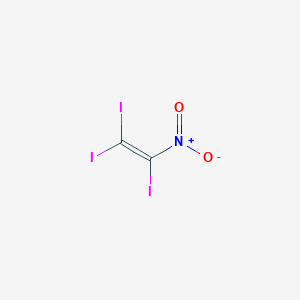
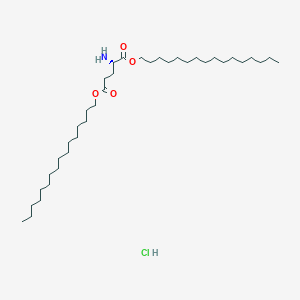


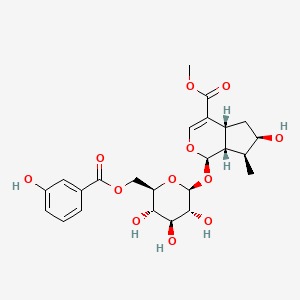
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)
